N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound notable for its potential therapeutic applications. Its molecular formula is with a molecular weight of 446.5 g/mol. This compound is classified under sulfonamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide typically involves several key steps:
The synthetic pathway may include various purification methods such as recrystallization or chromatography to achieve high purity levels (typically around 95%) necessary for research applications.
The compound features a complex molecular structure characterized by multiple functional groups:
The InChI key for this compound is ODJJZNDIVDFELX-UHFFFAOYSA-N, and its canonical SMILES representation is CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC(=C(C=C5)OC)F.
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or bases during reactions.
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide exhibits potential biological activity through specific mechanisms:
Data from pharmacological studies would be necessary to elucidate these mechanisms further.
This compound typically appears as a solid at room temperature and is expected to have moderate solubility in organic solvents due to its diverse functional groups.
Key chemical properties include:
Relevant data on solubility, melting point, and boiling point are often determined through experimental methods during research applications.
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide has significant potential in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: